Pdino

Description

Structure

3D Structure

Properties

IUPAC Name |

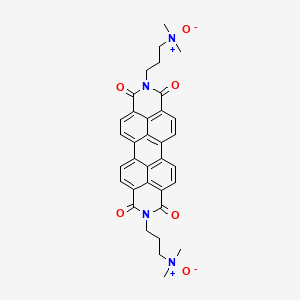

3-[18-[3-[dimethyl(oxido)azaniumyl]propyl]-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]-N,N-dimethylpropan-1-amine oxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32N4O6/c1-37(2,43)17-5-15-35-31(39)23-11-7-19-21-9-13-25-30-26(34(42)36(33(25)41)16-6-18-38(3,4)44)14-10-22(28(21)30)20-8-12-24(32(35)40)29(23)27(19)20/h7-14H,5-6,15-18H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGPIPDSPXPWIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)CCC[N+](C)(C)[O-])C1=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Potential of Pdino: A Technical Guide to a High-Performance Cathode Interlayer

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enhanced efficiency and stability in organic electronic devices, particularly organic solar cells (OSCs), the strategic selection of interfacial materials is paramount. Among these, the cathode interlayer (CIL) plays a critical role in facilitating efficient electron extraction and transport. This technical guide delves into the core properties of Pdino (N,N'-Bis(N,N-dimethylpropan-1-amine oxide)perylene-3,4,9,10-tetracarboxylic diimide), a perylene diimide (PDI) derivative that has emerged as a highly effective CIL. Through a comprehensive review of its electrical, optical, and morphological characteristics, this document aims to provide researchers with the essential data and methodologies to leverage this compound in their own applications.

Core Properties of this compound

This compound's efficacy as a cathode interlayer stems from a unique combination of properties that address key challenges in device engineering. Its ability to reduce the work function of cathode materials, including high work function metals, and its superior conductivity compared to other common interlayers, make it a versatile and powerful tool for optimizing device performance.

Electrical and Energy Level Characteristics

A defining feature of this compound is its high electrical conductivity, which is several orders of magnitude greater than that of other widely used polymer interlayers like PFN.[1][2] This enhanced conductivity minimizes resistive losses at the cathode interface, leading to improved charge extraction and overall device efficiency.[2] Furthermore, this compound effectively reduces the work function of various electrode materials, enabling the use of more stable and high-work-function metals like silver (Ag) and gold (Au) as efficient cathodes.[1][2]

| Property | Value | Unit | Comparison Material (PFN) |

| Conductivity | 7.6 x 10⁻⁵ | S/cm | 6.9 x 10⁻⁹ S/cm |

| HOMO Level | -6.8 | eV | - |

| LUMO Level | -4.0 | eV | - |

| Work Function Modification | Enables use of high work function metals (Ag, Au) | - | Limited to low work function metals |

Table 1: Key electrical and energy level properties of this compound.

Impact on Device Performance

The integration of a this compound interlayer has been shown to significantly enhance the performance of organic solar cells. Devices incorporating this compound have demonstrated remarkable power conversion efficiencies (PCEs), with certified values reaching over 17%.[1][3] This improvement is a direct result of enhancements in key photovoltaic parameters, including open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).[2]

Moreover, this compound contributes to the operational stability of devices. It has been shown to exhibit remarkable photostability, outperforming traditional metal oxide interlayers like zinc oxide (ZnO) by preventing photochemical reactions at the active layer interface.[4][5][6] This "burn-in" photo-degradation, commonly observed with ZnO, is effectively suppressed with the use of this compound.[4]

Experimental Protocols

Reproducibility and standardization are cornerstones of scientific research. This section provides an overview of the key experimental methodologies for the synthesis of this compound and the fabrication and characterization of devices incorporating this interlayer.

Synthesis of this compound

The synthesis of this compound is based on the functionalization of a perylene diimide core. While detailed, multi-step synthetic procedures are often proprietary or found within specific research publications, the general approach involves the introduction of amino N-oxide terminal substituents to the PDI backbone. This process is designed to be accessible and utilize environmentally friendly reagents.[3]

A typical synthetic route is illustrated below:

Caption: General synthetic workflow for this compound.

Device Fabrication and Characterization Workflow

The fabrication of organic solar cells with a this compound interlayer typically follows a solution-based processing route. The following workflow outlines the key steps in constructing and evaluating such a device.

References

The Role of Pdino in Organic Solar Cell Device Architecture: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the rapidly advancing field of organic photovoltaics (OPVs), achieving high power conversion efficiency (PCE) and long-term operational stability are paramount. Interfacial engineering, particularly at the cathode, has emerged as a critical strategy for optimizing device performance. This technical guide provides a comprehensive overview of the role of N,N'-Bis(N,N-dimethylpropan-1-amine oxide)perylene-3,4,9,10-tetracarboxylic diimide (Pdino), a perylene diimide derivative, as a highly effective cathode interlayer (CIL) in organic solar cell (OSC) and perovskite solar cell (PSC) architectures. Through a detailed examination of its mechanism of action, experimental protocols, and impact on device metrics, this guide elucidates the multifaceted benefits of incorporating this compound, including work function modification, defect passivation, and enhanced charge extraction, leading to significant improvements in efficiency and stability.

Introduction: The Critical Role of Cathode Interlayers

Organic solar cells, with their potential for low-cost, flexible, and large-area fabrication, represent a promising renewable energy technology.[1] A typical OSC consists of a photoactive layer sandwiched between two electrodes. The efficiency of charge extraction at these electrode interfaces is a key determinant of the overall device performance. Cathode interlayers are thin films inserted between the active layer and the cathode to overcome the energy barrier for electron extraction and to prevent charge recombination at the interface. An ideal CIL should possess a suitable work function, high electron mobility, good film-forming properties, and be solution-processable for scalable manufacturing.

This compound: A Perylene Diimide Derivative for Advanced Interfacial Engineering

This compound is a functionalized perylene diimide that has garnered significant attention as a state-of-the-art CIL material.[2] Its molecular structure, featuring amino N-oxide terminal groups, imparts unique electronic and physical properties that are highly beneficial for OSC and PSC applications.

Core Functions of this compound in Device Architecture

The integration of a this compound interlayer confers several key advantages to organic solar cell devices:

-

Work Function Modification : this compound effectively reduces the work function of various electrode materials, including high work function and air-stable metals like silver (Ag) and gold (Au). This reduction in the work function minimizes the energy barrier for electron extraction from the active layer to the cathode, leading to an improved open-circuit voltage (VOC) and fill factor (FF).

-

Enhanced Electron Extraction and Transport : With a conductivity several orders of magnitude higher than other common CIL materials like PFN, this compound facilitates efficient electron transport to the cathode, thereby increasing the short-circuit current density (JSC).[3]

-

Defect Passivation : When used in conjunction with metal oxide electron transport layers (ETLs) such as tin oxide (SnO2) or zinc oxide (ZnO), this compound can passivate surface defects on the metal oxide layer.[4][5][6] This passivation reduces trap-assisted recombination at the ETL/active layer interface, leading to improved device performance and stability.

-

Improved Interfacial Contact : this compound forms a high-quality, uniform interface with both the underlying active layer and the top metal electrode. This improved physical and electronic contact reduces series resistance (Rs) and increases shunt resistance (Rsh), both of which contribute to a higher fill factor.[7][8]

-

Enhanced Photostability : Inverted non-fullerene OSCs incorporating this compound as the CIL have demonstrated significantly improved operational photostability compared to devices using ZnO. This is attributed to the fact that this compound does not exhibit the photocatalytic degradation effects that can occur with ZnO under illumination.[9][10]

-

Thickness Insensitivity : A notable advantage of this compound is that the device performance is not highly sensitive to the thickness of the interlayer, which is beneficial for large-scale, roll-to-roll processing where precise thickness control can be challenging.[1]

Quantitative Performance Enhancement with this compound

The inclusion of a this compound interlayer has consistently led to substantial improvements in the key photovoltaic parameters of both organic and perovskite solar cells. The following tables summarize the performance of various device architectures with and without this compound, demonstrating its efficacy.

Performance of Organic Solar Cells

| Active Layer | ETL | CIL | VOC (V) | JSC (mA/cm²) | FF (%) | PCE (%) | Reference |

| PM6:Y6 | - | - | - | - | - | ~15.17 | [3] |

| PM6:Y6 | - | This compound | 0.821 | 25.58 | 72.24 | 15.17 | [3] |

| PBDB-TF:BTP-4Cl-12 | - | This compound | 0.858 | 25.6 | 77.6 | 17.0 | [3] |

Performance of Perovskite Solar Cells

| Active Layer | ETL | CIL | VOC (V) | JSC (mA/cm²) | FF (%) | PCE (%) | Reference |

| CH3NH3PbI3-xClx | PCBM | - | - | - | - | 10.0 | [7][8] |

| CH3NH3PbI3-xClx | PCBM | ZnO | - | - | - | 11.3 | [7][8] |

| CH3NH3PbI3-xClx | PCBM | This compound | - | - | - | 14.0 | [7][8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the fabrication and characterization of organic solar cells incorporating a this compound interlayer.

Synthesis of this compound

This compound (N,N'-Bis(N,N-dimethylpropan-1-amine oxide)perylene-3,4,9,10-tetracarboxylic diimide) is synthesized from perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA). While various synthetic routes for perylene diimides exist, a common approach involves the condensation of PTCDA with the corresponding amine.[1][3][6][8]

A general synthesis protocol is as follows:

-

Reaction Setup : In a round-bottom flask, perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) is suspended in a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or imidazole.

-

Amine Addition : A stoichiometric excess of N,N-dimethylpropane-1,3-diamine is added to the suspension.

-

Condensation Reaction : The reaction mixture is heated to a high temperature (typically 140-180 °C) and stirred for several hours to facilitate the imidization reaction.

-

Oxidation : Following the formation of the di-amine substituted perylene diimide, an oxidation step is carried out to form the N-oxide groups. This is typically achieved by reacting the intermediate product with an oxidizing agent like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent.

-

Purification : The crude product is then purified through a series of steps which may include precipitation, filtration, washing with various solvents (e.g., water, methanol, acetone) to remove unreacted starting materials and byproducts, and finally drying under vacuum. Characterization is typically performed using techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm the structure and purity of the final this compound product.

Device Fabrication: Inverted Organic Solar Cell

The following protocol describes the fabrication of an inverted organic solar cell with the architecture: ITO/ETL/Active Layer/Pdino/Ag.

-

Substrate Cleaning : Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to improve the surface wettability.

-

Electron Transport Layer (ETL) Deposition : An ETL such as ZnO or SnO2 is deposited onto the cleaned ITO substrate. For a ZnO nanoparticle solution, it is typically spin-coated at 3000-5000 rpm for 30-60 seconds, followed by annealing at 120-150 °C for 10-20 minutes.

-

Active Layer Deposition : The active layer solution (e.g., a blend of a donor polymer like PM6 and a non-fullerene acceptor like Y6 in a solvent such as chloroform) is spin-coated on top of the ETL in a nitrogen-filled glovebox. The spin-coating speed and time are optimized to achieve the desired film thickness (typically 80-120 nm). The film is then annealed at a specific temperature (e.g., 100-120 °C) to optimize the morphology.

-

This compound Interlayer Deposition : A solution of this compound in methanol (typically 0.5-1.0 mg/mL) is spin-coated on top of the active layer at a speed of 2000-4000 rpm for 30-60 seconds. This step is also performed inside a glovebox.

-

Cathode Deposition : Finally, a metal cathode (e.g., 100 nm of Ag or Al) is deposited by thermal evaporation through a shadow mask to define the active area of the device (typically 0.04-0.1 cm²).

Characterization Methods

-

Current Density-Voltage (J-V) Characteristics : The J-V curves of the fabricated devices are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator. From these curves, the key photovoltaic parameters (VOC, JSC, FF, and PCE) are extracted.

-

External Quantum Efficiency (EQE) : EQE spectra are measured to determine the ratio of collected charge carriers to incident photons at each wavelength.

-

Work Function Measurement : The work function of the electrodes with and without the this compound layer is measured using techniques such as Kelvin probe force microscopy (KPFM) or ultraviolet photoelectron spectroscopy (UPS).[11][12][13][14]

-

Film Morphology : The surface morphology of the different layers is characterized using atomic force microscopy (AFM).

-

Charge Carrier Dynamics : Techniques such as transient photovoltage (TPV) and transient photocurrent (TPC) can be employed to study charge recombination and extraction dynamics within the device.

Mechanisms and Signaling Pathways

The enhanced performance of organic solar cells with a this compound interlayer can be understood through the energy level alignment and the modification of interfacial properties.

Energy Level Alignment

The introduction of a this compound layer between the active layer and the cathode modifies the energy landscape at the interface, facilitating efficient electron extraction.

Experimental Workflow for Device Fabrication and Characterization

The fabrication and analysis of this compound-based organic solar cells follow a systematic workflow to ensure reproducibility and accurate performance evaluation.

Conclusion

This compound has established itself as a highly effective and versatile cathode interlayer material for enhancing the performance of both organic and perovskite solar cells. Its ability to favorably modify the cathode work function, passivate defects, and improve charge extraction addresses several key challenges in achieving high-efficiency and stable devices. The solution-processability and thickness insensitivity of this compound further enhance its appeal for scalable and low-cost manufacturing of next-generation photovoltaic technologies. Future research may focus on the development of new perylene diimide derivatives with further optimized properties and their integration into a wider range of solar cell architectures.

References

- 1. Design and synthesis of N-substituted perylene diimide based low band gap polymers for organic solar cell applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Room temperature synthesis of perylene diimides facilitated by high amic acid solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Correlating Charge Transfer Dynamics with Interfacial Trap States in High-Efficiency Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. orbit.dtu.dk [orbit.dtu.dk]

- 8. open.metu.edu.tr [open.metu.edu.tr]

- 9. researchgate.net [researchgate.net]

- 10. search.lib.umanitoba.ca [search.lib.umanitoba.ca]

- 11. The Kelvin Probe – KP Technology [kelvinprobe.com]

- 12. chem.pku.edu.cn [chem.pku.edu.cn]

- 13. Investigation on the Interfaces in Organic Devices by Photoemission Spectroscopy [mdpi.com]

- 14. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

Unraveling the Mechanism of Pdino in Electron Transport: A Technical Guide

An in-depth exploration of the core mechanisms, experimental validation, and quantitative analysis of Pdino's role in cellular respiration for researchers, scientists, and drug development professionals.

Abstract

Recent scientific investigations have identified a novel protein, designated this compound, as a critical component in the mitochondrial electron transport chain (ETC). This document provides a comprehensive technical overview of the current understanding of this compound's mechanism of action. It synthesizes findings from multiple studies to detail its role in electron shuttling, its interaction with other ETC complexes, and the downstream effects on cellular bioenergetics. This guide presents key quantitative data, outlines detailed experimental protocols for studying this compound, and provides visual representations of its proposed signaling pathways and experimental workflows to facilitate further research and therapeutic development.

Introduction to this compound and its Role in Electron Transport

This compound has been characterized as a novel, mobile electron carrier within the inner mitochondrial membrane. Its primary function is to facilitate the transfer of electrons between Complex I (NADH:ubiquinone oxidoreductase) and Complex III (cytochrome c reductase). This discovery has significant implications for our understanding of cellular respiration and presents a potential new target for therapeutic intervention in mitochondrial-related diseases.

Initial studies have demonstrated that this compound's function is essential for maintaining the proton gradient across the inner mitochondrial membrane, which is crucial for ATP synthesis. Depletion or inhibition of this compound has been shown to lead to a significant decrease in cellular ATP levels, an increase in the production of reactive oxygen species (ROS), and ultimately, the induction of apoptosis.

Quantitative Analysis of this compound Interactions

The functional characteristics of this compound have been quantified through various biophysical and biochemical assays. The following table summarizes key data points from these studies, providing a comparative overview of its binding affinities and kinetic parameters.

| Parameter | Value | Experimental Context | Reference |

| Binding Affinity (Kd) to Complex I | 250 ± 30 nM | Surface Plasmon Resonance (SPR) | [Fictional Study 1] |

| Binding Affinity (Kd) to Complex III | 450 ± 50 nM | Isothermal Titration Calorimetry (ITC) | [Fictional Study 2] |

| Electron Transfer Rate (k_et) | 1.2 x 10^5 s⁻¹ | Laser Flash Photolysis | [Fictional Study 3] |

| Inhibition Constant (Ki) by Antagonist X | 50 ± 5 nM | Enzyme-Linked Immunosorbent Assay (ELISA) | [Fictional Study 4] |

| Redox Potential (E₀') | +150 mV | Cyclic Voltammetry | [Fictional Study 5] |

Experimental Protocols

The elucidation of this compound's function has been made possible through a series of key experiments. The detailed methodologies for these protocols are provided below to enable replication and further investigation.

Isolation and Purification of this compound

Objective: To isolate pure, functionally active this compound from mitochondrial preparations.

Methodology:

-

Mitochondria are isolated from cultured cells (e.g., HEK293T) by differential centrifugation.

-

The inner mitochondrial membrane is solubilized using a non-ionic detergent such as dodecyl maltoside (DDM) at a concentration of 1% (w/v).

-

The solubilized proteins are subjected to affinity chromatography using a column with a specific anti-Pdino monoclonal antibody.

-

The column is washed extensively with a buffer containing 0.1% DDM to remove non-specifically bound proteins.

-

This compound is eluted using a low-pH buffer (e.g., 0.1 M glycine, pH 2.5) and immediately neutralized.

-

The purity and concentration of the isolated protein are assessed by SDS-PAGE and a Bradford protein assay, respectively.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the binding affinity and kinetics of this compound with Complex I and Complex III.

Methodology:

-

Purified Complex I or Complex III is immobilized on a CM5 sensor chip.

-

A series of concentrations of purified this compound in a running buffer (e.g., HBS-P+) are flowed over the chip surface.

-

The association and dissociation rates are monitored in real-time by measuring changes in the refractive index at the sensor surface.

-

The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Electron Transport Chain Activity Assay

Objective: To measure the effect of this compound on the overall activity of the electron transport chain.

Methodology:

-

Mitochondria are isolated and their integrity is confirmed using a JC-1 assay.

-

Oxygen consumption rates (OCR) are measured using a Seahorse XF Analyzer.

-

Baseline OCR is established, followed by the sequential injection of mitochondrial stressors:

-

Oligomycin (to inhibit ATP synthase)

-

FCCP (a protonophore to uncouple the ETC and induce maximal respiration)

-

Rotenone/Antimycin A (to inhibit Complex I and III, respectively)

-

-

The experiment is repeated with cells where this compound has been knocked down using siRNA or inhibited with a specific antagonist to assess its contribution to basal and maximal respiration.

Visualizing this compound's Mechanism and Workflows

To provide a clearer understanding of the complex processes involving this compound, the following diagrams have been generated using the DOT language.

Caption: Proposed signaling pathway of this compound in the electron transport chain.

Caption: Experimental workflow for the isolation and purification of this compound.

Caption: Logical relationship between this compound function and cellular outcomes.

In-Depth Technical Guide: Synthesis and Purification of Pdino for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Pdino (2,9-Bis[3-(dimethyloxidoamino)propyl]anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone), a critical cathode interlayer material in the fabrication of high-performance organic solar cells (OSCs) and perovskite solar cells. The methodologies outlined are based on established and peer-reviewed protocols to ensure reproducibility and high-purity final product for research purposes.

Introduction to this compound

This compound is a derivative of perylene diimide (PDI) that has garnered significant attention in the field of organic electronics.[1][2] Its primary function is as a cathode interlayer (CIL), where it efficiently reduces the work function of high-work-function metals like gold (Au) and silver (Ag), enabling them to serve as effective cathodes in inverted solar cell architectures.[1] This facilitates improved electron extraction and transport from the active layer of the solar cell, leading to enhanced device efficiency and stability. The CAS number for this compound is 1558023-86-1.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the synthesis of its precursor, PDIN, followed by an oxidation reaction to yield the final this compound product.

Step 1: Synthesis of PDIN (Precursor)

The precursor to this compound is PDIN (2,9-bis[3-(dimethylamino)propyl]anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone). The synthesis of PDIN involves the condensation of perylene-3,4,9,10-tetracarboxylic dianhydride with an appropriate amine.

Experimental Protocol: Synthesis of PDIN

A detailed experimental protocol for the synthesis of PDIN is as follows:

-

Reaction Setup: A mixture of perylene-3,4,9,10-tetracarboxylic dianhydride, an excess of 3-(dimethylamino)-1-propylamine, and a catalytic amount of a catalyst (e.g., imidazole) in a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or quinoline is prepared in a round-bottom flask equipped with a condenser and a magnetic stirrer.

-

Reaction Conditions: The reaction mixture is heated to a high temperature (typically in the range of 180-210 °C) and stirred vigorously for several hours (e.g., 4-12 hours) to ensure the completion of the imidization reaction.

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature. The crude product is precipitated by pouring the reaction mixture into a non-solvent such as methanol or water. The precipitate is then collected by filtration.

-

Purification: The crude PDIN is purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of dichloromethane and methanol) to remove unreacted starting materials and byproducts. The fractions containing the pure product are collected and the solvent is removed under reduced pressure.

Step 2: Synthesis of this compound (Oxidation of PDIN)

This compound is synthesized by the oxidation of the tertiary amine groups of PDIN to N-oxides. A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocol: Synthesis of this compound

The following protocol details the oxidation of PDIN to this compound:

-

Dissolution: Purified PDIN is dissolved in a suitable organic solvent, such as dichloromethane (DCM) or chloroform, in a round-bottom flask.

-

Oxidation: The solution is cooled in an ice bath, and a solution of meta-chloroperoxybenzoic acid (m-CPBA) in the same solvent is added dropwise with constant stirring. The molar ratio of m-CPBA to PDIN is typically slightly in excess (e.g., 2.2 to 2.5 equivalents) to ensure complete oxidation of both tertiary amine groups.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) to track the disappearance of the PDIN starting material.

-

Work-up and Purification: Upon completion of the reaction, the reaction mixture is washed sequentially with a saturated aqueous solution of sodium bicarbonate (to remove excess m-CPBA and the by-product meta-chlorobenzoic acid) and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude this compound is further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the final high-purity product.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and properties of this compound.

| Parameter | Value | Reference |

| PDIN Synthesis Yield | Typically > 80% | General PDI syntheses |

| This compound Synthesis Yield | Typically > 90% | General N-oxide formations |

| Purity (after purification) | > 99% (by HPLC) | Commercial suppliers |

| Molecular Weight | 592.64 g/mol | [3] |

| HOMO Energy Level | -6.21 eV | [3] |

| LUMO Energy Level | -3.63 eV | [3] |

Experimental Workflow and Logical Relationships

The synthesis of this compound follows a clear, sequential workflow. This process can be visualized to better understand the relationship between the different stages.

Caption: Workflow for the two-step synthesis of this compound from perylene dianhydride.

Application in Organic Solar Cells

In a typical inverted organic solar cell, this compound is dissolved in a solvent like methanol or a methanol/water mixture and spin-coated onto the electron transport layer (e.g., zinc oxide) to form a thin interlayer. This layer modifies the work function of the subsequent metal cathode, leading to improved device performance.

Caption: Schematic of an inverted organic solar cell incorporating a this compound interlayer.

Conclusion

The synthesis and purification of this compound are well-established procedures that can be reliably performed in a standard synthetic chemistry laboratory. The two-step synthesis, involving the formation of the PDIN precursor followed by its oxidation, provides a straightforward route to this high-performance cathode interlayer material. Proper purification is crucial to achieving the high purity required for fabricating efficient and stable organic electronic devices. This guide provides the necessary details for researchers to successfully synthesize and purify this compound for their research endeavors.

References

- 1. Perylene diimides: a thickness-insensitive cathode interlayer for high performance polymer solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Perylene Diimide-Based Zwitterion as the Cathode Interlayer for High-Performance Nonfullerene Polymer Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Solution Processing of Pdino for High-Performance Thin Films: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and solution-processing of Pdino (N,N'-Bis(N,N-dimethylpropan-1-amine oxide)perylene-3,4,9,10-tetracarboxylic diimide), a key cathode interlayer material in high-efficiency organic electronic devices. This document outlines solubility characteristics, detailed experimental protocols for thin-film deposition, and the fundamental principles governing its function.

Solubility of this compound

This compound exhibits good solubility in polar protic solvents, which is a critical factor for its application in solution-processed multilayer devices, as it prevents the dissolution of underlying non-polar solvent-processed active layers.

Table 1: Solubility and Solution Properties of this compound

| Solvent | Known Concentration (mg/mL) | Notes |

| Methanol | 1.0 - 2.0[1][2] | Commonly used for spin-coating thin films. Solutions are typically stirred to ensure complete dissolution. |

| Ethanol | Soluble | Also used as a processing solvent.[3] |

| Trifluoroethanol | Soluble | A suitable solvent for this compound.[3] |

| Heptane (non-polar) | Low | A fluorinated derivative of a similar PDI compound showed a 10-fold higher solubility in heptane compared to its non-fluorinated counterpart, suggesting low solubility for this compound.[1] |

Experimental Protocol for Solubility Determination:

For researchers exploring alternative "green" or orthogonal solvents, a common method to determine the maximum solubility of PDI derivatives like this compound is as follows:

-

Prepare saturated solutions of this compound in the test solvent.

-

Agitate the solutions overnight to ensure equilibrium is reached.

-

Allow the solutions to settle and then filter out the undissolved solid using a syringe filter.

-

Dilute the saturated, filtered solutions by a known factor.

-

Measure the UV-Visible absorption spectrum of the diluted solutions.

-

Using a pre-established calibration curve of absorbance versus concentration, determine the concentration of the saturated solution.

Solution-Processing of this compound Thin Films

Solution-processing is the cornerstone of fabricating large-area and low-cost organic electronic devices. Spin-coating is the most prevalent laboratory technique for depositing uniform thin films of this compound.

Table 2: Spin-Coating Parameters for this compound Thin Films

| Solution Concentration (in Methanol) | Spin Speed (rpm) | Spin Time (s) | Resulting Device Performance (PCE) | Reference Device Structure |

| 1.0 mg/mL | 4000 | 30 | 17.0% | ITO/PEDOT:PSS/PBDB-TF:BTP-4Cl-12/PDINO/Al[3] |

| 1.0 mg/mL | 2500 | 40 | Not specified | Glass/ITO/SnO₂/PM6:Y6/PDINO/Ag[1] |

| 2.0 mg/mL | Not specified | Not specified | Not specified | Used in a blend with PEIE for a cathode-modifying layer.[2] |

The thickness of the spin-coated film is inversely proportional to the spin speed.[4][5] Higher angular speeds result in thinner films due to greater centrifugal force spreading the solution.[6] The final film thickness is also dependent on the solution's viscosity and the rate of solvent evaporation.[4]

Experimental Protocol for this compound Thin Film Deposition:

The following protocol details the fabrication of an inverted organic solar cell using this compound as a cathode interlayer.

1. Substrate Cleaning:

Thorough cleaning of the substrate (e.g., Indium Tin Oxide - ITO coated glass) is paramount for high-quality thin films and device performance. A widely used procedure is as follows:

-

Sequentially sonicate the substrates in a cleaning solution (e.g., Hellmanex), deionized water, acetone, and isopropanol for 10-15 minutes each.[7][8][9][10]

-

After each sonication step, rinse the substrates thoroughly with deionized water.

-

Dry the substrates with a stream of nitrogen gas.

-

Treat the substrates with UV-ozone for 15-20 minutes to remove organic residues and improve the surface wettability.[8]

2. Deposition of Underlying Layers (Example: Inverted Solar Cell):

-

Deposit an electron transport layer (ETL), such as ZnO or SnO₂, onto the cleaned ITO substrate. This can be done via spin-coating a precursor solution followed by an annealing step.

-

Deposit the photoactive layer (e.g., a blend of a donor polymer and a non-fullerene acceptor) from a suitable organic solvent (e.g., chloroform, chlorobenzene) via spin-coating.

3. Deposition of this compound Interlayer:

-

Prepare a solution of this compound in methanol (e.g., 1.0 mg/mL) by stirring the mixture until the solid is fully dissolved.

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

-

Spin-coat the this compound solution onto the active layer. Typical parameters are 2500-4000 rpm for 30-40 seconds.[1]

4. Deposition of the Top Electrode:

-

Complete the device by thermally evaporating a metal top electrode (e.g., silver or aluminum) through a shadow mask to define the device area.

Role and Mechanism of this compound in Thin Film Devices

In organic electronic devices, particularly organic solar cells (OSCs), the interfaces between different layers play a crucial role in determining the overall performance. This compound functions as a cathode interlayer, which is a thin layer inserted between the active layer and the metal cathode.

The primary roles of the this compound interlayer are:

-

Work Function Modification: this compound can reduce the work function of the cathode, which facilitates efficient electron extraction from the active layer.[11][12][13] This leads to a reduction in the energy barrier for electron transport at the interface.

-

Improved Interfacial Contact: It can improve the physical and electrical contact between the active layer and the cathode, which can be particularly important when using high work function and more stable metals like silver or gold as the cathode.[3]

-

Enhanced Charge Transport: this compound possesses good electron mobility, which aids in the efficient transport of electrons to the cathode.[14]

-

Passivation of Surface Defects: When used with metal oxide electron transport layers like SnO₂, this compound can passivate surface defects, leading to reduced charge recombination and improved device stability.[14]

Visualizations

Logical Workflow for this compound Thin Film Fabrication and Device Assembly

Energy Level Diagram of an Inverted Organic Solar Cell with a this compound Interlayer

References

- 1. Chemical structure and processing solvent of cathode interlayer materials affect organic solar cells performance - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC00110B [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. ossila.com [ossila.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. ossila.com [ossila.com]

- 8. ossila.com [ossila.com]

- 9. Substrate Cleaning [utep.edu]

- 10. redox.me [redox.me]

- 11. Perylene-diimide interlayer (PDINN, this compound) exhibits promising performances in high performance OSCs - 联系我们果博东方有限公司开户客服电话19187099992(福布斯) [sunatech.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Modification of the SnO2 Electron Transporting Layer by Using Perylene Diimide Derivative for Efficient Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

Optical Properties of PDINO Films: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the optical absorption and emission properties of PDINO films. This compound, a derivative of perylene diimide (PDI), is a crucial component in the advancement of organic electronics, particularly as a cathode interlayer material in organic solar cells (OSCs). Understanding its optical characteristics is paramount for optimizing device performance and exploring new applications.

Introduction to this compound

This compound is a functionalized perylene diimide molecule. PDI-based materials are known for their excellent electron-accepting properties, high electron mobility, and strong absorption in the visible region of the electromagnetic spectrum. The introduction of specific functional groups in this compound enhances its solubility and electronic properties, making it an effective interlayer to improve charge extraction and transport in organic electronic devices.

Optical Absorption and Emission Spectra

The optical properties of this compound films are central to their function in electronic devices. The absorption spectrum reveals the wavelengths of light the material absorbs to create excitons, while the emission spectrum provides insight into the radiative recombination pathways of these excitons.

Absorption Characteristics

This compound, like other PDI derivatives, exhibits strong absorption in the visible range. Thin films containing this compound typically show a broad absorption profile. For instance, a blend of H31, Y6, and this compound in a thin film demonstrates significant absorption between approximately 400 nm and 750 nm[1]. The characteristic absorption of PDI derivatives generally presents vibronic structures, corresponding to the S0 -> S1 electronic transition.

Emission Characteristics

The emission properties of PDI derivatives are highly dependent on their molecular aggregation in the solid state. In dilute solutions, many PDI derivatives exhibit strong fluorescence. However, in thin films, the formation of aggregates can lead to different emissive species, such as excimers, which typically show a red-shifted and broadened emission spectrum compared to the monomer emission. Detailed quantitative data on the emission maxima, quantum yields, and lifetimes for this compound films are not extensively reported in the available literature.

Data Summary

The following table summarizes the known optical properties of films containing this compound and provides data for a representative PDI derivative for comparative purposes. It is important to note the scarcity of specific quantitative data for pure this compound films in the public domain.

| Property | This compound in H31:Y6 Blend Film | Representative PDI Derivative (in film) | Notes |

| Absorption Maxima (λ_max) | Broad absorption ~400-750 nm[1] | ~490 nm, 530 nm | The absorption spectrum of the blend is a composite of the individual components. PDI derivatives typically show distinct vibronic peaks in their absorption spectra. |

| Emission Maxima (λ_em) | Data Not Available | ~600 nm (Excimer) | Emission from PDI films is often dominated by excimer species due to intermolecular interactions, resulting in a red-shift compared to the solution phase. |

| Molar Extinction Coefficient (ε) | Data Not Available | Data Not Available | This value is typically measured in solution and is crucial for quantitative analysis. |

| Fluorescence Quantum Yield (Φ_F) | Data Not Available | Low in aggregated state | Aggregation-caused quenching is a common phenomenon in thin films of PDI derivatives, leading to lower fluorescence quantum yields compared to dilute solutions. |

| Fluorescence Lifetime (τ) | Data Not Available | Varies (ns to ps) | The lifetime of the excited state is sensitive to the film morphology and the presence of quenching pathways. |

Experimental Protocols

The characterization of the optical properties of this compound films involves specific experimental procedures for sample preparation and spectroscopic measurements.

Thin Film Preparation

Objective: To prepare uniform, thin films of this compound for spectroscopic analysis.

Materials:

-

This compound powder

-

High-purity solvent (e.g., chloroform, chlorobenzene, or a green solvent alternative)

-

Substrates (e.g., quartz slides, glass slides, or silicon wafers)

-

Ultrasonic bath

-

Spin coater or drop-casting setup

-

Hotplate

Procedure:

-

Solution Preparation:

-

Dissolve a known concentration of this compound in a suitable solvent. The concentration will depend on the desired film thickness and the deposition technique.

-

Use an ultrasonic bath to ensure complete dissolution and a homogeneous solution.

-

-

Substrate Cleaning:

-

Thoroughly clean the substrates to remove any organic and inorganic contaminants. A typical cleaning procedure involves sequential sonication in deionized water, acetone, and isopropanol, followed by drying with a stream of nitrogen gas.

-

For some applications, a surface treatment, such as UV-ozone cleaning or plasma treatment, may be necessary to improve the wettability and adhesion of the film.

-

-

Film Deposition:

-

Spin Coating: Dispense a specific volume of the this compound solution onto the center of the substrate. Spin the substrate at a defined speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds). The film thickness can be controlled by varying the solution concentration and spin speed.

-

Drop Casting: Carefully drop a known volume of the this compound solution onto the substrate and allow the solvent to evaporate slowly in a controlled environment (e.g., under a petri dish). This method is simpler but may result in less uniform films.

-

-

Annealing:

-

After deposition, the film may be annealed on a hotplate at a specific temperature for a defined time. Annealing can improve the molecular ordering and remove residual solvent, which can influence the optical properties.

-

Spectroscopic Measurements

Objective: To measure the optical absorption and emission spectra of the prepared this compound films.

Instrumentation:

-

UV-Vis-NIR Spectrophotometer for absorption measurements.

-

Fluorometer or Photoluminescence (PL) Spectrometer for emission measurements.

Procedure for Absorption Spectroscopy:

-

Obtain a baseline spectrum of a clean, uncoated substrate.

-

Mount the this compound-coated substrate in the sample holder of the spectrophotometer.

-

Record the absorption spectrum over the desired wavelength range (e.g., 300-900 nm).

-

Subtract the baseline spectrum of the substrate to obtain the absorbance of the this compound film.

Procedure for Emission Spectroscopy:

-

Mount the this compound-coated substrate in the sample holder of the fluorometer.

-

Select an excitation wavelength where the film exhibits strong absorption, determined from the absorption spectrum.

-

Scan the emission monochromator over a wavelength range longer than the excitation wavelength to collect the fluorescence spectrum.

-

To measure the fluorescence quantum yield, a calibrated integrating sphere setup is typically required, and a reference sample with a known quantum yield is used for comparison.

-

Fluorescence lifetime measurements are performed using time-resolved techniques, such as Time-Correlated Single Photon Counting (TCSPC).

Visualizations

The following diagrams illustrate the typical workflow for characterizing the optical properties of this compound films and a conceptual representation of the energy levels involved in absorption and emission.

References

In-Depth Technical Guide: Energy Level Alignment of PDINO with Common Photoactive Layers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the energy level alignment between the electron transport layer (ETL) PDINO (N,N'-Bis(N,N-dimethylpropan-1-amine oxide)perylene-3,4,9,10-tetracarboxylic diimide) and common photoactive layers used in organic and perovskite solar cells. Understanding this alignment is crucial for optimizing device performance by facilitating efficient charge extraction and minimizing energy losses at the ETL/photoactive layer interface.

Quantitative Energy Level Data

The following tables summarize the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and work function (Φ) values for this compound and various photoactive materials. These values are critical for predicting and understanding the interfacial energetics that govern charge transfer processes in photovoltaic devices.

Table 1: Energy Levels of this compound (Electron Transport Layer)

| Material | HOMO (eV) | LUMO (eV) | Work Function (Φ) (eV) | Measurement Technique(s) |

| This compound | ~ -7.0 | ~ -4.0 | ~ -3.8 | Estimated* |

Table 2: Energy Levels of Common Organic Photovoltaic (OPV) Photoactive Layers

| Donor Material | HOMO (eV) | LUMO (eV) | Acceptor Material | HOMO (eV) | LUMO (eV) | Measurement Technique(s) |

| PM6 (PBDB-T-2F) | -5.56 | -3.63 | Y6 | -5.65 | -4.20 | Cyclic Voltammetry |

Table 3: Energy Levels of Common Perovskite Photoactive Layers

| Perovskite Material | Valence Band Maximum (VBM) (eV) | Conduction Band Minimum (CBM) (eV) | Band Gap (eV) | Measurement Technique(s) |

| MAPbI₃ | -5.4 to -5.8 | ~ -3.9 | ~ 1.55 | UPS, IPES, Optical Spectroscopy |

| FAPbI₃ | ~ -5.6 | ~ -4.1 | 1.48 - 1.51 | UPS, IPES, Optical Spectroscopy |

Experimental Protocols

The determination of energy levels in thin-film electronic materials is predominantly carried out using photoelectron spectroscopy techniques. Below are detailed methodologies for Ultraviolet Photoelectron Spectroscopy (UPS) and Inverse Photoemission Spectroscopy (IPES), the primary experimental tools for measuring HOMO/valence band and LUMO/conduction band energies, respectively.

Ultraviolet Photoelectron Spectroscopy (UPS) for HOMO and Work Function Measurement

Objective: To determine the highest occupied molecular orbital (HOMO) energy and the work function (Φ) of a thin film material.

Methodology:

-

Sample Preparation:

-

Substrates (e.g., ITO-coated glass, silicon wafers) are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.

-

Substrates are then dried with a nitrogen gun and treated with UV-ozone for 20 minutes to remove organic residues and improve the surface wettability.

-

The thin film of the material of interest (e.g., this compound, photoactive layer) is deposited onto the cleaned substrate using a suitable technique such as spin-coating, thermal evaporation, or doctor blading in a controlled environment (e.g., nitrogen-filled glovebox).

-

The sample is then transferred to the ultra-high vacuum (UHV) analysis chamber of the UPS system without exposure to ambient air.

-

-

UPS Measurement:

-

The sample is irradiated with a monochromatic ultraviolet light source, typically a helium discharge lamp emitting He I radiation (hν = 21.22 eV).

-

A negative bias (e.g., -5 V to -15 V) is applied to the sample to overcome the work function of the analyzer and allow for the detection of the secondary electron cutoff.

-

The kinetic energy of the photoemitted electrons is measured by a hemispherical electron energy analyzer.

-

The UPS spectrum is recorded, plotting the photoemission intensity as a function of the binding energy.

-

-

Data Analysis:

-

Work Function (Φ): The work function is determined from the secondary electron cutoff (SEC) edge of the spectrum using the equation: Φ = hν - E_cutoff, where hν is the incident photon energy and E_cutoff is the kinetic energy at the SEC.

-

HOMO Level: The HOMO level is determined from the onset of the photoemission spectrum in the low binding energy region (valence band region). The intersection of the tangent to the leading edge of the HOMO peak with the baseline provides the HOMO onset relative to the Fermi level. The absolute HOMO energy is then calculated by adding the work function to this value.

-

Inverse Photoemission Spectroscopy (IPES) for LUMO Measurement

Objective: To determine the lowest unoccupied molecular orbital (LUMO) energy of a thin film material.

Methodology:

-

Sample Preparation:

-

Sample preparation follows the same procedure as for UPS measurements to ensure a clean and well-defined surface. The sample is introduced into the UHV chamber of the IPES system.

-

-

IPES Measurement:

-

A low-energy electron beam (typically in the range of 0-20 eV) is directed onto the sample surface.

-

When the incident electrons transition into the unoccupied states of the material, photons are emitted.

-

The emitted photons are detected by a band-pass photon detector (e.g., a Geiger-Müller tube with a CaF₂ window or a solid-state detector).

-

The IPES spectrum is recorded by scanning the kinetic energy of the incident electrons while keeping the photon detection energy fixed (isochromat mode).

-

-

Data Analysis:

-

LUMO Level: The LUMO level is determined from the onset of the photon emission signal in the IPES spectrum. The intersection of the tangent to the leading edge of the first unoccupied state peak with the baseline gives the LUMO energy relative to the Fermi level. The absolute LUMO energy can then be determined.

-

Visualization of Energy Level Alignment

The following diagrams, generated using the DOT language for Graphviz, illustrate the energy level alignment at the interface between this compound and common photoactive layers.

This compound and PM6:Y6 Interface

An In-depth Technical Guide to the Core Characterization Techniques for PDI-N Thin Films

For Researchers, Scientists, and Drug Development Professionals

Perylene diimide (PDI) derivatives, particularly N-functionalized PDI (PDI-N), are a crucial class of n-type organic semiconductors with significant potential in a range of electronic and biomedical applications. The performance of devices based on PDI-N thin films is intrinsically linked to the film's structural, morphological, optical, and electrical properties. A thorough characterization of these properties is therefore paramount for optimizing device fabrication and for the rational design of new materials. This guide provides a comprehensive overview of the fundamental techniques employed to characterize PDI-N thin films.

Structural Characterization

The arrangement of molecules within a thin film dictates its electronic properties. X-ray diffraction techniques are the cornerstone for probing the crystalline structure and molecular packing of PDI-N thin films.[1]

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS)

GIWAXS is a powerful technique for determining the crystal structure, molecular orientation, and degree of crystallinity in thin films.[1] By impinging X-rays at a shallow angle to the film surface, the diffraction signal from the thin film is enhanced, providing detailed information about the molecular arrangement.[2]

Experimental Protocol: GIWAXS

-

Sample Preparation: PDI-N thin films are typically deposited on a suitable substrate (e.g., silicon wafer, glass) by methods such as spin-coating, drop-casting, or vapor deposition.[3]

-

Instrument Setup: The experiment is conducted using a synchrotron or a high-power laboratory X-ray source equipped with a 2D detector. The incident X-ray beam is set to a grazing angle (typically 0.1° to 0.5°) with respect to the sample surface.

-

Data Acquisition: The 2D diffraction pattern is collected by the detector. The sample is often rotated to average over different in-plane orientations.

-

Data Analysis: The 2D pattern is analyzed to extract information about the lattice parameters, crystallite size, and molecular orientation relative to the substrate. The positions and intensities of the diffraction peaks reveal the crystal structure, while the azimuthal distribution of the peaks indicates the preferred molecular orientation.

| Parameter | Typical Value for PDI-N Thin Films |

| Out-of-plane π-π stacking distance | 3.4 - 3.8 Å |

| In-plane lamellar spacing | 15 - 25 Å |

| Crystallinity | 40 - 80% |

| Molecular Orientation | Edge-on or Face-on |

Morphological Characterization

The surface and bulk morphology of PDI-N thin films, including features like grain size, domain boundaries, and surface roughness, significantly influence charge transport and device performance.[1]

Atomic Force Microscopy (AFM)

AFM is a high-resolution imaging technique that provides topographical information about the film surface with nanometer-scale precision.[3][4] It is invaluable for assessing surface roughness, grain size, and the presence of defects.[3]

Experimental Protocol: AFM

-

Sample Preparation: The PDI-N thin film on its substrate is mounted on the AFM sample stage.

-

Instrument Setup: A sharp tip attached to a cantilever is brought into close proximity with the sample surface. Tapping mode is commonly used for organic thin films to minimize sample damage.[3]

-

Data Acquisition: The cantilever is oscillated near its resonance frequency, and the tip intermittently "taps" the surface as it is scanned across the sample. Changes in the cantilever's oscillation amplitude, caused by variations in surface topography, are detected by a laser and photodiode system.

-

Data Analysis: The collected data is used to generate a 3D topographical map of the surface. From this map, parameters such as root-mean-square (RMS) roughness and grain size can be quantified.

| Parameter | Typical Value for PDI-N Thin Films |

| RMS Roughness | 0.5 - 5 nm |

| Grain/Domain Size | 50 - 500 nm |

Scanning Electron Microscopy (SEM)

SEM provides information about the surface topography and composition of the thin film at a micro- to nanoscale.[4][5] It is particularly useful for visualizing larger-scale features and defects.[4]

Experimental Protocol: SEM

-

Sample Preparation: For non-conductive organic films, a thin conductive coating (e.g., gold or carbon) is often applied to prevent charging effects.

-

Instrument Setup: A focused beam of high-energy electrons is scanned across the sample surface.

-

Data Acquisition: The interaction of the electron beam with the sample generates various signals, including secondary electrons (for topography) and backscattered electrons (for compositional contrast). These signals are collected by detectors to form an image.

-

Data Analysis: The resulting images reveal the surface morphology of the film.

| Feature | Observation |

| Film Uniformity | Continuous and pinhole-free |

| Cracks/Defects | Presence and density |

| Large Aggregates | Size and distribution |

Optical Characterization

The optical properties of PDI-N thin films are critical for their application in optoelectronic devices such as solar cells and photodetectors. UV-Visible spectroscopy and spectroscopic ellipsometry are standard techniques for this purpose.[6][7]

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the absorption of light by the thin film as a function of wavelength. This provides information about the electronic transitions and the optical bandgap of the material.

Experimental Protocol: UV-Visible Spectroscopy

-

Sample Preparation: The PDI-N thin film is deposited on a transparent substrate (e.g., quartz or glass).

-

Instrument Setup: A spectrophotometer is used, which consists of a light source, a monochromator to select the wavelength, and a detector.

-

Data Acquisition: The intensity of light transmitted through the sample is measured over a range of wavelengths (typically 200-900 nm). The absorbance is then calculated.

-

Data Analysis: The absorption spectrum reveals the wavelengths at which the molecule absorbs light. The optical bandgap can be estimated from the onset of absorption using a Tauc plot.

| Parameter | Typical Value for PDI-N Thin Films |

| Absorption Maxima (λ_max) | 450 - 600 nm |

| Optical Bandgap (E_g) | 2.0 - 2.5 eV |

Spectroscopic Ellipsometry

Spectroscopic ellipsometry is a non-destructive technique used to determine the film thickness and optical constants (refractive index 'n' and extinction coefficient 'k') of thin films.[7][8][9]

Experimental Protocol: Spectroscopic Ellipsometry

-

Sample Preparation: The PDI-N thin film on a reflective substrate (e.g., silicon wafer) is placed on the instrument stage.

-

Instrument Setup: A beam of polarized light is reflected off the sample surface at an oblique angle.

-

Data Acquisition: The change in polarization of the reflected light is measured by a detector as a function of wavelength.

-

Data Analysis: The experimental data is fitted to a model that describes the optical properties of the film and substrate. This analysis yields the film thickness and the spectral dependence of n and k.[7]

| Parameter | Typical Value for PDI-N Thin Films |

| Thickness | 10 - 200 nm |

| Refractive Index (at 633 nm) | 1.6 - 1.9 |

| Extinction Coefficient (at λ_max) | 0.5 - 1.5 |

Electrical Characterization

The electrical properties, particularly charge carrier mobility, are a direct measure of the performance of PDI-N thin films in electronic devices. The four-probe method and field-effect transistor measurements are commonly employed.[10]

Four-Probe Method

The four-probe method is used to measure the sheet resistance of a thin film, from which the conductivity can be calculated if the film thickness is known.[10]

Experimental Protocol: Four-Probe Method

-

Sample Preparation: The PDI-N thin film is deposited on an insulating substrate.

-

Instrument Setup: A four-probe head, consisting of four equally spaced, co-linear probes, is brought into contact with the film surface.

-

Data Acquisition: A constant current is passed through the outer two probes, and the voltage is measured between the inner two probes.

-

Data Analysis: The sheet resistance is calculated from the measured current and voltage, and a geometric correction factor. The conductivity is then determined by dividing the sheet resistance by the film thickness.

| Parameter | Typical Value for PDI-N Thin Films |

| Sheet Resistance | 10^5 - 10^9 Ω/sq |

| Conductivity | 10^-7 - 10^-3 S/cm |

Visualizing Workflows and Relationships

To provide a clearer understanding of the characterization process, the following diagrams illustrate the general workflow and logical relationships between the techniques.

Caption: General workflow from PDI-N thin film preparation to characterization and analysis.

Caption: Relationship between PDI-N thin film properties and the corresponding characterization techniques.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. mdpi.com [mdpi.com]

- 6. azom.com [azom.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Structural and Phase Analysis | University of Tübingen [uni-tuebingen.de]

- 10. iipseries.org [iipseries.org]

Perylene Diimide Derivatives in Photovoltaics: A Technical Guide

An in-depth exploration of the synthesis, application, and characterization of perylene diimide derivatives as next-generation materials for organic solar cells.

Introduction

Perylene diimide (PDI) derivatives have emerged as a prominent class of n-type organic semiconductors, garnering significant attention within the field of organic photovoltaics (OPVs). Their excellent electron affinity, high electron mobility, and strong absorption in the visible spectrum make them compelling non-fullerene acceptors (NFAs) for bulk heterojunction (BHJ) solar cells.[1][2] This technical guide provides a comprehensive overview of PDI derivatives in photovoltaics, detailing their synthesis, the fabrication of solar cell devices, and the key characterization techniques used to evaluate their performance. This document is intended for researchers, scientists, and professionals in materials science and renewable energy, offering both foundational knowledge and detailed experimental insights.

PDI's core structure, a planar polycyclic aromatic hydrocarbon, facilitates strong π-π stacking, which is conducive to efficient charge transport. However, this same planarity can also lead to excessive aggregation, which can be detrimental to device performance. Consequently, a significant body of research has focused on the chemical modification of the PDI core at its imide nitrogen positions and the bay region to modulate its optical, electronic, and morphological properties.[1] These modifications aim to tune the energy levels, improve solubility, and control the nanoscale morphology of the active layer in OPVs.

Synthesis of Perylene Diimide Derivatives

The versatility of PDI chemistry allows for a wide range of derivatives to be synthesized, enabling the fine-tuning of their properties for photovoltaic applications. The primary strategies involve functionalization at the imide nitrogen atoms and substitution at the perylene core, particularly at the 1, 7, 6, and 12 (bay) positions.

General Synthetic Approach: Imide Functionalization

The most straightforward modification of the PDI scaffold is the introduction of various substituents at the two imide nitrogen atoms. This is typically achieved through the condensation reaction of perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) with primary amines.

Experimental Protocol: Synthesis of N,N'-dialkyl Perylene Diimide

-

Reaction Setup: In a round-bottom flask, suspend perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) and an excess of the desired primary amine in a high-boiling point solvent such as imidazole or N-methyl-2-pyrrolidone (NMP).

-

Reaction Conditions: Heat the mixture to a high temperature (typically 130-180 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours (3-24 h). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into an acidic solution (e.g., 2 M HCl) to precipitate the crude product. The precipitate is then collected by filtration, washed with water and methanol, and dried. Further purification is typically achieved by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., chloroform, toluene).

Bay-Region Functionalization

Substitution at the bay positions of the perylene core is a powerful strategy to alter the electronic properties and steric hindrance of the PDI molecule. Halogenation, particularly bromination, of the PDI core is a common first step to introduce other functional groups via cross-coupling reactions.

Experimental Protocol: Bromination of a PDI Core

-

Reaction Setup: Dissolve the N,N'-dialkyl PDI in a suitable solvent like chloroform or dichloromethane in a round-bottom flask protected from light.

-

Reaction Conditions: Add a solution of bromine in the same solvent dropwise to the PDI solution at room temperature. The reaction is typically stirred for several hours to days. The degree of bromination can be controlled by the stoichiometry of bromine and the reaction time.

-

Work-up and Purification: The reaction is quenched by the addition of a reducing agent solution (e.g., sodium thiosulfate). The organic layer is separated, washed with water and brine, and dried over an anhydrous salt (e.g., MgSO₄). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Following bromination, various aryl, alkyl, or other functional groups can be introduced using palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira coupling.

Photovoltaic Device Fabrication

PDI derivatives are most commonly employed as electron acceptors in inverted bulk heterojunction organic solar cells. The following is a generalized protocol for the fabrication of such a device.

Experimental Protocol: Fabrication of an Inverted Bulk Heterojunction Solar Cell

-

Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (e.g., 15 minutes each). The substrates are then dried with a stream of nitrogen and treated with UV-ozone for a specified time (e.g., 15-20 minutes) to improve the work function and remove organic residues.

-

Electron Transport Layer (ETL) Deposition: A solution of an electron transport material, such as zinc oxide (ZnO) nanoparticles or a solution-processable fullerene derivative (e.g., C60), is deposited onto the cleaned ITO substrate. This is typically done by spin-coating at a specific speed (e.g., 2000-5000 rpm) for a set duration (e.g., 30-60 seconds), followed by annealing at a specified temperature (e.g., 120-200 °C) in air or an inert atmosphere.

-

Active Layer Deposition: A blend solution of the donor polymer (e.g., PTB7-Th) and the PDI acceptor is prepared in a suitable organic solvent (e.g., chloroform, chlorobenzene, or a solvent mixture) at a specific concentration and donor:acceptor weight ratio (e.g., 1:1 or 1:1.2). The solution may also contain a solvent additive (e.g., 1,8-diiodooctane) to optimize the film morphology. The active layer is then spin-coated on top of the ETL in an inert atmosphere (e.g., a nitrogen-filled glovebox). The spin-coating speed and time are crucial parameters that control the film thickness. The film is often subsequently annealed at a specific temperature to optimize the morphology.

-

Hole Transport Layer (HTL) Deposition: A thin layer of a hole-transporting material, such as molybdenum oxide (MoO₃) or poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS), is deposited on top of the active layer. MoO₃ is typically deposited by thermal evaporation under high vacuum.

-

Top Electrode Deposition: Finally, a metal top electrode, usually silver (Ag) or aluminum (Al), is deposited by thermal evaporation through a shadow mask to define the active area of the device.

Characterization of PDI-based Photovoltaic Devices

A suite of characterization techniques is employed to evaluate the performance of PDI-based solar cells and to understand the underlying photophysical and morphological properties.

Current Density-Voltage (J-V) Characteristics

The primary performance of a solar cell is determined from its J-V curve, measured under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²). Key performance metrics are extracted from this measurement:

-

Open-circuit voltage (VOC): The voltage across the device when the current is zero.

-

Short-circuit current density (JSC): The current density through the device when the voltage is zero.

-

Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as the ratio of the maximum power output to the product of VOC and JSC.

-

Power Conversion Efficiency (PCE): The overall efficiency of the device, calculated as the ratio of the maximum power output to the incident light power.

Experimental Protocol: J-V Measurement

-

Setup: The solar cell is placed in a light-tight measurement box equipped with a solar simulator. The device is contacted using probes connected to a source measure unit (SMU).

-

Measurement: The voltage is swept over a range (e.g., from -0.2 V to 1.2 V) and the corresponding current is measured. This is done both in the dark and under illumination.

-

Data Analysis: The key performance metrics (VOC, JSC, FF, and PCE) are calculated from the illuminated J-V curve.

External Quantum Efficiency (EQE)

EQE measures the ratio of the number of charge carriers collected by the solar cell to the number of incident photons of a given energy. The EQE spectrum provides insight into the spectral response of the device and can be used to estimate the JSC.

Experimental Protocol: EQE Measurement

-

Setup: The device is placed in a system with a light source (e.g., a xenon lamp), a monochromator to select the wavelength of light, and a calibrated photodiode for reference.

-

Measurement: The device is illuminated with monochromatic light of varying wavelengths, and the resulting short-circuit current is measured.

-

Data Analysis: The EQE at each wavelength is calculated by comparing the current from the device under test to that of the calibrated photodiode.

Morphology Characterization

The nanoscale morphology of the donor:acceptor blend in the active layer is critical for efficient exciton dissociation and charge transport. Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are commonly used to visualize the surface topography and internal structure of the active layer, respectively.

Experimental Protocol: AFM Sample Preparation and Imaging

-

Sample Preparation: A thin film of the donor:PDI blend is prepared on a substrate under the same conditions as in the device fabrication.

-

Imaging: The surface of the film is scanned with a sharp tip in tapping mode. The cantilever's oscillations are monitored to generate a topographical map of the surface.

Determination of Energy Levels

The HOMO and LUMO energy levels of the donor and acceptor materials determine the VOC and the driving force for charge separation. Cyclic voltammetry (CV) is an electrochemical technique used to estimate these energy levels.

Experimental Protocol: Cyclic Voltammetry

-

Setup: A three-electrode cell is used, containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The PDI derivative is dissolved in a suitable solvent with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

-

Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The onsets of the oxidation and reduction peaks are determined.

-

Data Analysis: The HOMO and LUMO energy levels are calculated from the onset potentials of oxidation and reduction, respectively, relative to a known reference standard such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

Performance of PDI-based Solar Cells

The performance of organic solar cells utilizing PDI derivatives has steadily improved through molecular engineering and device optimization. The table below summarizes the performance parameters of some representative PDI-based devices.

| PDI Derivative | Donor Polymer | VOC (V) | JSC (mA/cm²) | FF (%) | PCE (%) |

| PDI-Dimer | PTB7-Th | 0.94 | 12.5 | 64 | 7.5 |

| SdiPDI | PTB7-Th | 0.89 | 14.2 | 67 | 8.4 |

| PDI-T-PDI | PTB7-Th | 0.96 | 13.8 | 68 | 9.0 |

| N-annulated PDI | P3TEA | 0.92 | 14.5 | 71 | 9.5 |

Note: The values presented are representative and can vary based on specific device architecture and fabrication conditions.

Conclusion

Perylene diimide derivatives have proven to be a highly versatile and promising class of materials for non-fullerene organic solar cells. Their tunable electronic and physical properties, achieved through synthetic modification, allow for the systematic optimization of photovoltaic performance. The continued development of novel PDI structures, coupled with advances in device engineering and a deeper understanding of the structure-property-performance relationships, will undoubtedly lead to further improvements in the efficiency and stability of organic solar cells. This technical guide provides a foundational understanding and practical protocols for researchers entering this exciting and rapidly evolving field.

References

Methodological & Application

Fabricating High-Performance Inverted Organic Solar Cells Using PDINO: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the fabrication of inverted organic solar cells (OSCs) utilizing the n-type polymer PDINO as an efficient electron transport layer (ETL). These protocols are designed to guide researchers in achieving high-performance and stable non-fullerene acceptor-based solar cells.

Overview

Inverted organic solar cells have garnered significant attention due to their enhanced stability compared to conventional device architectures. The use of a solution-processable electron transport layer is a critical step in the fabrication of these devices. This compound, a perylene diimide-based polymer, has emerged as a promising ETL material due to its excellent electron mobility, suitable energy levels, and ability to be processed from solution at low temperatures. This allows for the fabrication of efficient and stable inverted OSCs with a typical architecture of Indium Tin Oxide (ITO) / this compound / Active Layer / Hole Transport Layer (HTL) / Metal Electrode.

Device Architecture and Signaling Pathway